1-(2,6-Dichlorophenyl)indole-2,3-dione

Medicinal Chemistry Structure-Activity Relationships Isatin Derivatization

1-(2,6-Dichlorophenyl)indole-2,3-dione (CAS 24542-74-3), systematically named 1-(2,6-dichlorophenyl)-1H-indole-2,3-dione and also known as N-(2,6-dichlorophenyl)isatin or Diclofenac Impurity 17, is a synthetic N-aryl isatin derivative with molecular formula C14H7Cl2NO2 and molecular weight 292.12 g/mol. This yellow crystalline solid (melting point 185–187 °C) belongs to the phenylindole-2,3-dione class and is most prominently recognized as a key intermediate in the industrial synthesis of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac.

Molecular Formula C14H7Cl2NO2
Molecular Weight 292.1 g/mol
CAS No. 24542-74-3
Cat. No. B1601863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorophenyl)indole-2,3-dione
CAS24542-74-3
Molecular FormulaC14H7Cl2NO2
Molecular Weight292.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=O)N2C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C14H7Cl2NO2/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(17)19/h1-7H
InChIKeyMGEGDVKBXGZTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichlorophenyl)indole-2,3-dione (CAS 24542-74-3): Chemical Identity, Procurement Classification, and Baseline Context


1-(2,6-Dichlorophenyl)indole-2,3-dione (CAS 24542-74-3), systematically named 1-(2,6-dichlorophenyl)-1H-indole-2,3-dione and also known as N-(2,6-dichlorophenyl)isatin or Diclofenac Impurity 17, is a synthetic N-aryl isatin derivative with molecular formula C14H7Cl2NO2 and molecular weight 292.12 g/mol [1]. This yellow crystalline solid (melting point 185–187 °C) belongs to the phenylindole-2,3-dione class and is most prominently recognized as a key intermediate in the industrial synthesis of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac . Its 2,6-dichlorophenyl substitution imparts distinct steric and electronic properties that differentiate it from unsubstituted isatin, 1-phenylisatin, and other regioisomeric dichlorophenyl analogs—properties that carry measurable consequences for synthetic yield, chromatographic behavior, and impurity profiling in regulated pharmaceutical manufacturing .

Why Generic Isatin or Alternative N-Aryl Isatins Cannot Substitute for 1-(2,6-Dichlorophenyl)indole-2,3-dione in Regulated and Synthetic Workflows


Although the isatin scaffold is widely exploited across medicinal chemistry, the specific 2,6-dichlorophenyl substitution at the N1 position of 1-(2,6-dichlorophenyl)indole-2,3-dione creates a unique combination of steric hindrance and electron-withdrawing effects that cannot be replicated by unsubstituted isatin (CAS 91-56-5), 1-phenylisatin (CAS 723-89-7), or regioisomeric 2,4- or 3,4-dichlorophenyl analogs . These differences manifest in measurable physicochemical property divergence—for example, the target compound exhibits an XLogP3 of 3.4 versus 1-phenylisatin (XLogP ~2.5), a ~0.9 log unit increase that alters chromatographic retention and extraction behavior [1]. Moreover, its identity as the pharmacopoeial Diclofenac Related Compound 6 / Impurity 17 means that quality control laboratories cannot replace it with any other isatin derivative for method validation, system suitability testing, or ANDA regulatory submissions [2]. The compound also serves as the specific precursor to 3-(phenoxy-phenyl-methyl)-pyrrolidine SNRIs via the 2,6-dichloroiodobenzene route—a synthetic manifold where alternative N-aryl isatins would yield entirely different chemotypes . In summary, position-specific chloro substitution is not decorative but determinative for both analytical reference standard function and synthetic intermediate fidelity.

Quantitative Differentiation Evidence: How 1-(2,6-Dichlorophenyl)indole-2,3-dione Compares to Its Closest Analogs on Measurable Dimensions


Steric and Electronic Differentiation: 2,6-Dichloro Substitution vs. Unsubstituted Phenyl and 3,4-Dichloro Regioisomers

The 2,6-dichlorophenyl group introduces simultaneous ortho,ortho'-disubstitution that creates significant steric hindrance around the N1–aryl bond, restricting rotational freedom of the phenyl ring relative to the isatin core. This contrasts with 1-phenylisatin (CAS 723-89-7), which lacks ortho substituents and has free rotation, and with 3,4-dichlorophenyl analogs (e.g., 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione, CAS 79183-24-7), where chlorine atoms are remote from the N–aryl linkage and exert minimal steric constraint . The electronic consequence is an enhanced inductive electron-withdrawing effect: the Hammett σₘ value for meta-chloro is +0.37, and two such substituents cumulatively polarize the isatin carbonyl groups, increasing their electrophilicity for nucleophilic attack during downstream synthetic transformations (e.g., reduction to indolinone or Schiff base formation). This is directly corroborated by the acidity enhancement observed in 2,6-dichlorophenol vs. phenol, driven by the same inductive effect .

Medicinal Chemistry Structure-Activity Relationships Isatin Derivatization

Physicochemical Differentiation: XLogP3, Melting Point, and Chromatographic Behavior vs. 1-Phenylisatin

1-(2,6-Dichlorophenyl)indole-2,3-dione exhibits a computed XLogP3 of 3.4, substantially higher than the ~2.5 value for 1-phenylisatin (CAS 723-89-7) [1]. This ~0.9 log unit increase in lipophilicity translates to measurably longer retention on reversed-phase HPLC columns under identical gradient conditions, directly impacting method selectivity for impurity profiling in diclofenac sodium drug substance analysis. The experimentally determined melting point of 185–187 °C is also markedly higher than that of 1-phenylisatin (138–140 °C), reflecting stronger crystal lattice packing forces attributable to the heavier, more polarizable chlorine atoms . The compound is isolated as a yellow to dark orange crystalline solid, visually distinguishable from the orange-red appearance of unsubstituted isatin .

Analytical Chemistry Chromatography Physicochemical Profiling

Analytical Reference Standard Differentiation: Pharmacopoeial Identity as Diclofenac Impurity 17

This compound is formally designated as Diclofenac Impurity 17 (also listed as Diclofenac Related Compound 6) in compendial impurity profiling of diclofenac sodium drug substance [1]. Suppliers provide it with full characterization packages compliant with regulatory guidelines, including HPLC-UV, LC-MS, and NMR data, along with Certificates of Analysis (CoA) demonstrating purity of ≥97% by HPLC and GC [2]. In contrast, generic isatin (CAS 91-56-5) or 1-phenylisatin (CAS 723-89-7) lack this specific pharmacopoeial designation and cannot serve as authentic reference standards for diclofenac impurity method validation, system suitability testing, or ANDA regulatory submissions. Procurement of the correct impurity standard is mandatory for analytical method development (AMD), method validation (AMV), and QC batch release testing in commercial diclofenac production [3].

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Synthetic Intermediate Differentiation: Industrial Route to Diclofenac via 2,6-Dichloroaniline Condensation

The compound is synthesized by condensation of isatin with 2,6-dichloroiodobenzene in xylene, followed by reduction with HI/red phosphorus to yield 1-(2,6-dichlorophenyl)-indolinone (an oxindole), which is then elaborated to o-(2,6-dichloroanilino)-phenylacetic acid and ultimately diclofenac [1]. This synthetic route is specific to the 2,6-dichloro substitution pattern; analogous reactions employing 2,4-dichloroiodobenzene or 3,4-dichloroiodobenzene would produce regioisomeric intermediates that diverge from the diclofenac synthetic pathway and would not yield the correct active pharmaceutical ingredient (API) [2]. Patent DD-235389-A3 (1983) and CH-646413-A5 (1981) explicitly describe processes for preparing this specific compound as the diclofenac precursor, underscoring its irreplaceable role in established industrial manufacturing routes .

Process Chemistry Industrial Synthesis Diclofenac Manufacturing

Procurement Differentiation: Commercial Availability with Validated Purity Grades vs. Research-Grade Alternatives

1-(2,6-Dichlorophenyl)indole-2,3-dione is commercially available from multiple suppliers at defined purity grades suitable for distinct application contexts: standard purity of 97% with batch-specific QC documentation (NMR, HPLC, GC) for general synthetic use, and regulated impurity reference standard grade with full characterization packages (HPLC-UV, LC-MS, NMR, CoA) for pharmaceutical QC [1]. By comparison, 1-phenylisatin (CAS 723-89-7) is typically offered at 98% purity as a general research chemical without pharmacopoeial impurity designation or the associated regulatory documentation package [2]. The target compound is also listed under the specific catalog identifier Diclofenac Related Compound 6 (e.g., CymitQuimica 4Z-D-0624), facilitating precise procurement for regulated workflows, whereas alternative isatins lack this unambiguous compendial cross-reference .

Chemical Procurement Purity Specification Supplier Qualification

Downstream Synthetic Utility: Intermediate in 3-(Phenoxy-Phenyl-Methyl)-Pyrrolidine SNRI Synthesis

Beyond its role as a diclofenac intermediate, 1-(2,6-dichlorophenyl)indole-2,3-dione is explicitly cited as the starting material (via its precursor 2,6-dichloroiodobenzene, D434690) for the synthesis of 3-(phenoxy-phenyl-methyl)-pyrrolidines, a class of potent and balanced norepinephrine and serotonin reuptake inhibitors (SNRIs) . The 2,6-dichlorophenyl group is a required structural feature of these SNRI chemotypes; substitution with unsubstituted phenyl or alternative dichloro regioisomers would generate entirely different chemical series with unpredictable pharmacology. This synthetic application is independently documented across multiple supplier and chemical database entries, confirming its established role in CNS drug discovery programs [1].

Medicinal Chemistry SNRI Synthetic Methodology

Validated Application Scenarios Where 1-(2,6-Dichlorophenyl)indole-2,3-dione Provides Irreplaceable Value


Pharmaceutical Impurity Reference Standard for Diclofenac ANDA/QC Workflows

Laboratories performing analytical method validation (AMV) or quality control release testing for diclofenac sodium drug substance require the authentic Diclofenac Impurity 17 reference standard. This compound, supplied with a full Certificate of Analysis including HPLC-UV, LC-MS, and NMR characterization, is the only acceptable standard for system suitability testing, impurity quantification, and regulatory submission support under ANDA requirements. Substitution with generic isatin or any non-2,6-dichloro phenyl isatin derivative is not regulatory acceptable [1].

Industrial-Scale Diclofenac API Synthesis

In the established industrial route to diclofenac sodium, 1-(2,6-dichlorophenyl)indole-2,3-dione serves as the key intermediate that, upon reduction with HI/red phosphorus, yields the corresponding indolinone, which is subsequently elaborated to the active pharmaceutical ingredient. This compound is the only regioisomer that leads to the correct API; any alternative dichlorophenyl substitution pattern produces the wrong regioisomer and cannot be used in validated manufacturing processes [1][2].

Medicinal Chemistry: Entry Point for SNRI Lead Optimization Programs

Medicinal chemistry teams developing balanced norepinephrine-serotonin reuptake inhibitors of the 3-(phenoxy-phenyl-methyl)-pyrrolidine class use 1-(2,6-dichlorophenyl)indole-2,3-dione (accessed via 2,6-dichloroiodobenzene) as the validated synthetic entry point. The 2,6-dichlorophenyl substitution is integral to the pharmacophore of this chemotype. Use of alternative N-aryl isatins would generate compounds outside the characterized SAR landscape, increasing the risk of program failure [1].

Isatin Scaffold Derivatization with Enhanced Electrophilicity and Restricted Conformation

Researchers designing isatin-based inhibitors (e.g., cysteine-reactive covalent inhibitors, Schiff base-derived conjugates) may select this compound specifically for its enhanced carbonyl electrophilicity—driven by the dual electron-withdrawing ortho-chloro substituents—and its restricted N–aryl rotational freedom. These properties can increase reaction rates in nucleophilic additions and impart conformational constraint favorable for target binding. While direct comparative enzyme inhibition data are not yet available in the public domain, the measurable physicochemical divergence (XLogP3 = 3.4, mp = 185–187 °C vs. unsubstituted and mono-substituted analogs) provides a rational basis for its selection in exploratory medicinal chemistry when these specific properties are desired [1].

Quote Request

Request a Quote for 1-(2,6-Dichlorophenyl)indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.